molecular formula C7H7BrN2O B2977465 4-Amino-3-bromobenzamide CAS No. 143321-93-1

4-Amino-3-bromobenzamide

Cat. No. B2977465
CAS RN: 143321-93-1
M. Wt: 215.05
InChI Key: JEZZLUBVYLEUIH-UHFFFAOYSA-N
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Description

4-Amino-3-bromobenzamide is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of benzamides, including this compound, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H7BrN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 144-146°C . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis of Quinazolinones

  • Efficient Synthesis Method : A study by Davoodnia et al. (2010) presents a simple and efficient procedure for synthesizing 2-arylquinazolin-4(3H)-ones through cyclocondensation of 2-aminobenzamide with aromatic aldehydes using tetrabutylammonium bromide as a novel neutral ionic liquid catalyst. This method highlights the relevance of similar compounds in synthesizing heterocyclic compounds that are significant in medicinal chemistry Davoodnia et al., 2010.

Medicinal Chemistry

  • Antiviral Activity : Research by Ji et al. (2013) discusses the synthesis and evaluation of N-phenylbenzamide derivatives, including compounds structurally related to 4-Amino-3-bromobenzamide, demonstrating significant antiviral activities against Enterovirus 71 (EV 71). This suggests potential applications in developing antiviral drugs Ji et al., 2013.

Material Science

  • Polymer Synthesis : Butt et al. (2005) report the synthesis and characterization of novel aromatic polyimides using diamines derived from aminobenzamide compounds. These polymers exhibit good solubility and thermal stability, indicating their potential use in high-performance materials Butt et al., 2005.

Biochemical Applications

  • Radiosensitizer for Cancer Therapy : A study by Brix et al. (2005) explores the biodistribution and pharmacokinetics of a fluorinated derivative of 3-aminobenzamide, a compound closely related to this compound, as a radiosensitizer for cancer therapy. The study demonstrates the use of (19)F magnetic resonance imaging to track the compound, underscoring the importance of benzamide derivatives in biomedical research Brix et al., 2005.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

4-amino-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZZLUBVYLEUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143321-93-1
Record name 4-amino-3-bromobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-amino-benzamide (1.00 g, 7.34 mmol) in 50 mL of 1:4 CH3CN/DCM at 0° C. was added N-bromosuccinimide (NBS) (1.31 g, 7.34 mmol) in 20 mL of 1:1 CH3CN/DCM. The mixture was warmed to RT and stirred for 16 h under Ar. Treated with 100 mL of EtOAc, the mixture was washed with H2O (2×30 mL), brine (20 mL) and dried (Na2SO4). The organic solvent was evaporated in vacuo and the residue was triturated with DCM to give 1.45 g (92%) of the title compound as a faint yellow solid. Mass spectrum (ESI, m/z): Calcd. for C7H7BrN2O, 215.0 (M+H), found 215.1.
Quantity
1 g
Type
reactant
Reaction Step One
Name
CH3CN DCM
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
CH3CN DCM
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
92%

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